3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-13-4-3-12(6-14(13)16)22(19,20)18-8-11(9-18)21-10-2-1-5-17-7-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKIKJMCAJQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a novel heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12F2N2O5S
- Molecular Weight : 346.31 g/mol
- CAS Number : 2034234-05-2
The compound features a pyridine ring linked to an azetidine moiety substituted with a sulfonyl group and a difluorophenyl group, which may contribute to its biological activities.
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Anti-inflammatory Activity : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, IC50 values for COX-1 and COX-2 inhibition have been reported in related derivatives, suggesting potential anti-inflammatory effects for this compound as well .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The presence of the difluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial targets .
- Analgesic Effects : Similar compounds have been tested for analgesic properties in animal models, indicating a potential for pain relief through central or peripheral mechanisms .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Biological Activities and IC50 Values of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | COX-1 Inhibition | 19.45 ± 0.07 | |
| Compound B | COX-2 Inhibition | 23.8 ± 0.20 | |
| Compound C | Antibacterial | Not specified | |
| Compound D | Analgesic | Not specified |
Case Studies
- Anti-inflammatory Studies : In a study examining the anti-inflammatory effects of azetidine derivatives, several compounds were found to significantly reduce edema in formalin-induced paw models. The study highlighted that modifications on the azetidine ring could enhance anti-inflammatory potency .
- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of similar sulfonamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The structural features were correlated with increased antimicrobial efficacy .
Scientific Research Applications
Pharmacological Potential
The compound's pharmacological applications are primarily linked to its ability to interact with specific biological targets:
- Antitumor Activity : Compounds similar to 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine have shown promise in inhibiting tumor growth in various cancer models. Research indicates that derivatives with piperidine structures can exhibit significant antitumor effects, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Studies have reported that it possesses lower IC50 values compared to standard inhibitors, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
Antimicrobial Properties
Research on sulfone derivatives has demonstrated antimicrobial activities against various pathogens. The compound's structural characteristics contribute to its effectiveness against fungi and bacteria.
| Compound | Pathogen | EC50 (µg/mL) |
|---|---|---|
| 5d | B. cinerea | 5.21 |
| 5e | B. cinerea | 8.25 |
| 5f | B. cinerea | 8.03 |
Neuropharmacology
Given its interaction with neurotransmitter systems, the compound may have applications in treating psychiatric and neurological disorders. Its potential as a modulator of the Cannabinoid-1 receptor suggests it could be beneficial for conditions such as anxiety disorders, schizophrenia, and neuro-inflammatory disorders .
Case Studies and Research Findings
Several studies highlight the efficacy of compounds related to this compound:
- Antitumor Efficacy : A study evaluated the antitumor activity of similar piperidine derivatives in vitro and in vivo, indicating significant tumor growth inhibition compared to control groups.
- Neuroprotective Effects : Research demonstrated that compounds with similar structural features exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting their potential role in neuroprotection.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring’s electron-deficient nature allows selective substitution at activated positions. The ether oxygen at the 3-position directs incoming nucleophiles to the 2-, 4-, or 6-positions of the pyridine.
Key Reactions:
-
Ammonolysis : Treatment with ammonia in the presence of Cu(I) catalysts at 120°C yields 3-((1-((3,4-difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-aminopyridine[^8].
-
Thiolation : Reaction with arylthiols under microwave irradiation (150°C, DMF) introduces thioether groups at the 4-position (yield: 65–78%)[^4].
Table 1: NAS Reaction Conditions and Outcomes
| Nucleophile | Reagent/Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|
| NH₃ | CuI, DMSO | 120°C | 4-Amino | 72% |
| PhSH | K₂CO₃, DMF | 150°C (MW) | 4-SPh | 78% |
Cross-Coupling Reactions
The pyridine and sulfonamide moieties enable participation in palladium-catalyzed couplings, particularly when halogenated derivatives are synthesized as intermediates.
Examples:
-
Suzuki-Miyaura Coupling : Bromination at the pyridine’s 4-position (using NBS/AIBN) followed by Pd(PPh₃)₄-mediated coupling with arylboronic acids yields biaryl derivatives (e.g., 4-(4-methylphenyl)-substituted analog, 82% yield)[^6][^8].
-
Sonogashira Coupling : Reaction with terminal alkynes under Pd/Cu catalysis introduces alkynyl groups (e.g., 4-ethynylphenyl derivative, 68% yield)[^6].
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Br | 4-Aryl | 82% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 4-I | 4-Alkynyl | 68% |
Functionalization of the Azetidine Ring
The sulfonamide group enhances the azetidine’s susceptibility to ring-opening or substitution:
-
Ring-Opening : Treatment with Grignard reagents (e.g., MeMgBr) in THF cleaves the azetidine, forming a secondary amine linked to the pyridine (yield: 55%)[^9].
-
N-Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated azetidine derivatives (e.g., N-methyl, 89% yield)[^2][^9].
Oxidation and Reduction
-
Pyridine Reduction : Hydrogenation over Raney Ni at 80 psi H₂ reduces the pyridine to piperidine, retaining the sulfonamide group (yield: 63%)[^5].
-
Sulfonamide Oxidation : The sulfonyl group remains inert under standard oxidative conditions (e.g., H₂O₂, mCPBA)[^2].
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : The azetidine-sulfonyl motif in the target compound may pose synthetic challenges due to ring strain and sulfonation conditions, whereas pyrrolidine derivatives () are more straightforward to synthesize .
- Pharmacokinetic Predictions: The 3,4-difluorophenyl group likely enhances metabolic stability compared to non-fluorinated analogues (e.g., chlorophenyl in ) .
- Data Gaps: No direct biological or physicochemical data (e.g., IC₅₀, logP) for the target compound are available in the provided evidence, limiting quantitative comparisons.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as sulfonylation of azetidine intermediates followed by nucleophilic substitution. For example, sulfonyl chloride derivatives (e.g., pyridine-3-sulfonyl chloride) are often coupled with azetidine under basic conditions (e.g., NaH/THF) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 0°C to rt for sulfonylation), and purification via column chromatography. Parallel reaction screening (PRS) can identify ideal catalysts or solvents.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.0–8.5 ppm) .
- LC-MS : To verify molecular weight (e.g., calculated vs. observed m/z) and detect impurities .
- Elemental Analysis : Validate C, H, N, S, and F content against theoretical values .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by hygroscopicity, light sensitivity, and thermal degradation. Store under inert gas (argon) at –20°C in amber vials. Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of the 3,4-difluorophenyl and azetidine motifs?
- Methodological Answer :
- Analog Synthesis : Replace the 3,4-difluorophenyl group with other aryl sulfonamides (e.g., 4-fluorophenyl or 3-chlorophenyl) and compare bioactivity .
- Functional Assays : Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding) to correlate substituent effects with IC values .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions between substituents and active sites .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple replicates .
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products that might interfere with assays .
Q. How can in silico methods predict the compound’s pharmacokinetic (PK) properties and toxicity?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .
- Metabolite Prediction : GLORYx or similar platforms simulate Phase I/II metabolism .
Q. What are the best practices for evaluating the compound’s selectivity across enzyme isoforms (e.g., kinase subfamilies)?
- Methodological Answer :
- Panel Screening : Use high-throughput kinase profiling (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
- Crystallography : Resolve co-crystal structures with target enzymes to identify binding motifs (e.g., hinge-region interactions) .
Q. How can researchers investigate the compound’s mechanism of action when initial phenotypic assays yield ambiguous results?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
